molecular formula C9H11ClO B2601210 1-(3-Chloro-4-methylphenyl)ethanol CAS No. 1314920-57-4

1-(3-Chloro-4-methylphenyl)ethanol

Cat. No.: B2601210
CAS No.: 1314920-57-4
M. Wt: 170.64
InChI Key: YZTNSCMGPCPNBG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H11ClO It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-chloro-4-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-chloro-4-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane, 1-(3-chloro-4-methylphenyl)ethane, using strong reducing agents.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 1-(3-Chloro-4-methylphenyl)ethanone

    Reduction: 1-(3-Chloro-4-methylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)ethanol can be compared with other phenylethanol derivatives:

    1-(4-Chlorophenyl)ethanol: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(3-Methylphenyl)ethanol: Lacks the chlorine atom, which can influence its polarity and interactions with other molecules.

    1-Phenylethanol: The simplest derivative, lacking both chlorine and methyl substitutions, serving as a baseline for comparison.

The unique combination of chlorine and methyl substitutions in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNSCMGPCPNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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